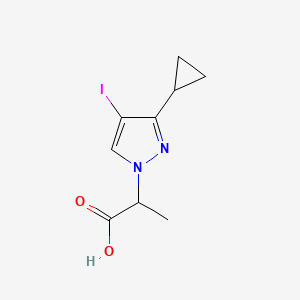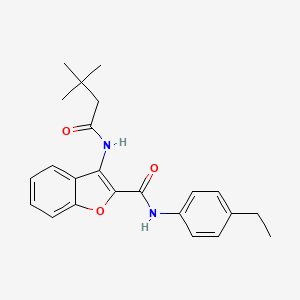
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone is a complex organic compound of significant interest in various scientific research fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone generally involves multi-step processes:
Formation of the dihydroisoquinoline core: : This typically begins with a Bischler-Napieralski reaction where an aromatic amide reacts with phosphorus oxychloride to form a 3,4-dihydroisoquinoline intermediate.
Methoxylation: : Introduction of methoxy groups at positions 6 and 7 can be achieved through electrophilic aromatic substitution using methanol and a strong acid catalyst.
Attachment of the pyrazole ring: : This step involves coupling reactions such as a Suzuki or a Sonogashira coupling to attach the pyrazole ring to the isoquinoline core.
Formation of the final product: : The methanone linkage is introduced using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of each reaction step to maximize yield and minimize by-products. This could involve:
Use of continuous flow reactors for high throughput.
Enhanced purification techniques such as high-performance liquid chromatography (HPLC) for separating the desired compound from impurities.
Advanced catalyst systems to reduce reaction times and improve selectivity.
化学反応の分析
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone undergoes various reactions:
Oxidation: : It can be oxidized at the dihydroisoquinoline moiety, potentially yielding isoquinoline derivatives.
Reduction: : Reduction can affect the methanone group, converting it into secondary alcohol derivatives.
Substitution: : Electrophilic and nucleophilic substitutions can occur at positions on the pyrazole ring or the methoxy groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Employing sodium borohydride or lithium aluminum hydride.
Substitution: : Performing with halogenated agents or strong nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Oxidation Products: : Isoquinoline derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various functionalized derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Used as a precursor for synthesizing more complex molecules, particularly in designing ligands and catalysts.
Biology
In pharmacology, it could serve as a lead compound in drug discovery efforts targeting specific receptors or enzymes.
Medicine
Potentially used in designing therapeutic agents due to its ability to interact with biological macromolecules.
Industry
Employed in the development of advanced materials such as organic semiconductors or specialty polymers.
作用機序
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The dihydroisoquinoline and pyrazole rings are crucial for binding affinity and specificity, while the methanone group can participate in hydrogen bonding and van der Waals interactions with target molecules. Pathways involved could include inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-1H-pyrazol-5-yl)methanone
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
These compounds share structural similarities but differ in the substituents on the pyrazole ring.
Highlighting Uniqueness
The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone lies in its specific methoxy and pyrazole substitutions, which confer distinctive chemical reactivity and potential biological activity, setting it apart from other related compounds.
This compound represents a fascinating intersection of organic synthesis, chemical reactivity, and potential applications in various scientific domains. Its complexity and versatility make it a valuable subject of ongoing research and development.
特性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-propan-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)21-15(5-7-19-21)18(22)20-8-6-13-9-16(23-3)17(24-4)10-14(13)11-20/h5,7,9-10,12H,6,8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNILOBNDOQIAND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)

![methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate](/img/structure/B2371460.png)


![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371466.png)
![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)
![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)

